molecular formula C17H20N2O3S B5447397 N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B5447397
M. Wt: 332.4 g/mol
InChI Key: FWWZAHLRFCXBFQ-UHFFFAOYSA-N
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Description

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety

Properties

IUPAC Name

N-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-17(20)18-15-9-11-16(12-10-15)23(21,22)19-13(2)14-7-5-4-6-8-14/h4-13,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZAHLRFCXBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in a solvent mixture of methanol and acetonitrile in a 50:50 ratio .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in the enzymatic activity, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide
  • N-{4-[(1-phenylethyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(1-phenylethyl)sulfamoyl]phenyl}butanamide

Uniqueness

N-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 1-phenylethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

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